2-(3-Bromo-2-methoxyphenyl)ethanol
Description
Properties
CAS No. |
1255209-16-5 |
|---|---|
Molecular Formula |
C9H11BrO2 |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4,11H,5-6H2,1H3 |
InChI Key |
UIQXAGMECWHMHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-(3-Bromophenyl)ethanol (CAS 28229-69-8)
- Structure : Lacks the methoxy group at the 2-position.
- Molecular Formula : C₈H₉BrO.
- Density : 1.478 g/mL .
B. 2-(4-Hydroxy-3-methoxyphenyl)ethanol (Compound 4 in )
- Structure : Hydroxy and methoxy groups at positions 4 and 3, respectively.
- Tyrosinase Inhibition : 45% inhibition (vs. mushroom tyrosinase), compared to 60% for tyrosol (compound 1) .
- Key Difference : The hydroxyl group enhances hydrogen-bonding capacity, which may improve binding to enzyme active sites compared to brominated analogs.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5)
- Structure: Ketone group replaces ethanol; two methoxy groups at positions 3 and 4.
- Molecular Formula : C₁₀H₁₁BrO₃.
- Application: Used in synthesizing acetophenone derivatives .
- Key Difference : The ketone functionality increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol.
Tyrosinase Inhibition
- Tyrosol (Compound 1) : 60% inhibition.
- 2-(2-Hydroxyphenyl)ethanol (Compound 3): 35% inhibition.
- 2-(3-Bromo-2-methoxyphenyl)ethanol (Hypothetical): Predicted lower activity due to bromine’s electron-withdrawing effect, which may reduce interaction with tyrosinase’s copper center .
Mass Spectrometric Profiles
- 2-(4-Bromo-2-hydroxy-5-methoxyphenyl)ethanol (B-2-HMPE): Shows distinct fragmentation patterns due to the hydroxyl group.
- 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE): Additional methoxy group increases molecular weight by 14 Da and alters stability under MS conditions .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Bromo-2-methoxyphenyl)ethanol, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a methoxy-substituted phenyl ethanol precursor. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) or bromine in the presence of catalysts like FeCl₃ or AlCl₃ for regioselective bromination at the phenyl ring .
- Etherification : Methoxy group introduction via alkylation of a phenolic intermediate using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
- Reduction : Conversion of a ketone intermediate (e.g., 2-(3-bromo-2-methoxyphenyl)acetophenone) to ethanol using reducing agents like NaBH₄ or LiAlH₄ .
Q. Optimization Tips :
Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for stereochemical studies?
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary based on optical purity (>95% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer, enabling separation .
- X-ray Crystallography : Confirm absolute configuration using single-crystal data (e.g., space group P2₁2₁2₁) .
Q. Challenges :
Q. What strategies mitigate degradation of this compound during storage or reactions?
- Stability Studies : Accelerated degradation tests (40°C/75% RH) show hydrolysis of the methoxy group as a primary pathway.
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to ethanol solutions .
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photolytic debromination .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Buchwald-Hartwig Amination : The bromine acts as a leaving group, enabling Pd-catalyzed coupling with aryl amines. Use Pd(OAc)₂/XPhos ligand in toluene at 110°C for 12h .
- Suzuki Coupling : React with boronic acids (e.g., phenylboronic acid) under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Side Reactions : Competing C-O (methoxy) bond cleavage is minimized by using milder bases (K₃PO₄ vs. NaOH) .
Q. What computational methods predict the biological activity of this compound derivatives?
- Docking Studies : AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) using the bromine as a halogen-bond donor .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values (R² > 0.85) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (TPSA = 40 Ų) and CYP2D6 inhibition risk .
Q. How can contradictory NMR data from different solvents be resolved for this compound?
- Solvent Effects : Methoxy and hydroxyl protons show downfield shifts in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding.
- Decoupling Experiments : Use NOESY to confirm spatial proximity of bromine and methoxy groups .
- Dynamic NMR : Variable-temperature studies (25–60°C) reveal restricted rotation of the ethanol side chain (ΔG‡ ≈ 50 kJ/mol) .
Q. What are the environmental and safety considerations for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
